ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Description
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, thiazole, and pyridine
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c1-2-24-13(23)7-11-8-26-15(18-11)19-12(22)9-27-16-21-20-14(25-16)10-3-5-17-6-4-10/h3-6,8H,2,7,9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVDZZSSVACMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiazole ring synthesis: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling reactions: The oxadiazole and thiazole intermediates are then coupled using appropriate coupling agents like EDCI or DCC.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Formation of the Thiazole Core
The 1,3-thiazole ring likely originates from a cyclization reaction. A common method involves the condensation of a thioamide (e.g., derived from cystamine) with a halogenated acyl group (e.g., chloroacetyl chloride). This reaction forms the thiazole ring via nucleophilic attack and subsequent elimination .
Key Reaction :
Acetamido Group Formation
The acetamido group is introduced via amidation. An amine (e.g., derived from the thiazole ring) reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the amide bond .
Key Reaction :
Final Assembly and Functional Group Optimization
The final compound is assembled by coupling the thiazole, oxadiazole, and pyridine moieties. Reaction conditions (e.g., temperature, solvent) are critical to ensure regioselectivity and minimize side reactions . For example:
-
Suzuki Coupling : Used to attach the pyridin-4-yl group to the oxadiazole.
-
Amidation : Ensures the acetamido group is correctly positioned.
Table: Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Thiazole Ring Formation | Cyclization | Thioamide + Halogenated Acyl Group (e.g., chloroacetyl chloride) | 1,3-Thiazole ring |
| Oxadiazole Synthesis | Cyclization | Hydrazine + Carbonyl Compound (e.g., ketone) | 1,3,4-Oxadiazole ring |
| Sulfanyl Linkage | Coupling | Thiol + Halogenated Intermediate (e.g., NaOH, DMF) | Sulfanyl bridge between oxadiazole and acetamido group |
| Acetamido Group | Amidation | Amine + Acetyl Chloride (e.g., pyridine) | Acetamido-substituted thiazole |
| Final Assembly | Coupling (e.g., Suzuki) | Pyridin-4-yl boronic acid + Oxadiazole intermediate (e.g., Pd catalyst) | Full compound with pyridin-4-yl substitution |
Functional Group Reactivity and Stability
The compound’s reactivity is influenced by its heterocyclic rings and functional groups:
-
Thiazole and Oxadiazole : These rings are electron-deficient and participate in π-π stacking, hydrogen bonding, and metal coordination .
-
Sulfanyl Group : Acts as a nucleophile in substitution reactions.
-
Acetamido Group : Resistant to hydrolysis under mild conditions but can react under strong acidic/basic environments.
Scientific Research Applications
Pharmacological Potential
Recent studies have indicated that compounds similar to ethyl 2-[2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate possess significant antibacterial and antifungal activities. For instance:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit good efficacy against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Molecular Docking Studies
Molecular docking studies have shown that these compounds interact favorably with various biological targets, suggesting their potential as drug candidates. The presence of pyridine and thiazole moieties enhances their binding affinity to specific receptors .
Case Study 1: Antimicrobial Evaluation
A study published in 2024 focused on synthesizing new derivatives of oxadiazole incorporating the pyridine group. The synthesized compounds were evaluated for their antimicrobial properties using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity against S. aureus and E. coli, with some showing results comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of thiazole-containing compounds derived from similar structures. These compounds were tested against human liver cancer cell lines (HepG2) and showed promising results in inhibiting cell proliferation, with selectivity indices surpassing those of established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The oxadiazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid: Similar structure but lacks the ethyl ester group.
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
The presence of the ethyl ester group in ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE can influence its solubility and reactivity, making it unique compared to its analogs. This can affect its pharmacokinetic properties and its suitability for different applications.
Biological Activity
Ethyl 2-[2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole and Thiazole Rings : These heterocyclic structures are known for their biological activity.
- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with various biological targets.
- Sulfanyl Group : This functional group may enhance the compound's reactivity and biological interactions.
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 316.37 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- PPAR Agonism : Compounds similar in structure have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to metabolism and inflammation .
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties against various pathogens, including E. coli and C. albicans .
- Cytotoxicity : Studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines, demonstrating potential anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances cytotoxicity against cancer cell lines. For instance, modifications at specific positions on the thiazole or oxadiazole rings can significantly alter activity .
- Functional Group Variation : Variations in the sulfanyl group or the length of alkyl chains can influence solubility and bioavailability, thereby affecting overall efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to ethyl 2-[2-(2-{[5-(pyridin-4-yil)-1,3,4-oxadiazol-2-yil]sulfanyl}acetamido)-1,3-thiazol-4-yil]acetate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
